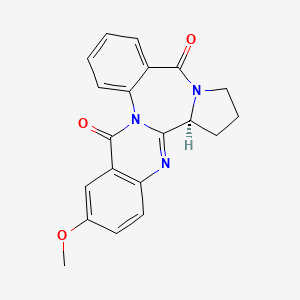
Circumdatin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Circumdatin H is an alkaloid compound isolated from the fungus Aspergillus ochraceus. It belongs to a group of benzodiazepine alkaloids known for their biological activities, including inhibition of the mitochondrial respiratory chain . This compound, along with other circumdatins, has shown potential in various scientific research fields due to its unique chemical structure and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The first total synthesis of Circumdatin H was reported starting from anthranilic acid . The synthesis involves multiple steps, including the formation of key intermediates and the final cyclization to form the benzodiazepine core. Specific reaction conditions, such as the use of thionyl chloride and toluene for reflux, are employed in the preparation of intermediates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The compound is typically synthesized in laboratory settings for research purposes.
Análisis De Reacciones Químicas
Types of Reactions: Circumdatin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Circumdatin H serves as a valuable compound for studying benzodiazepine alkaloids and their chemical properties.
Biology: The compound’s ability to inhibit the mitochondrial respiratory chain makes it a useful tool for studying cellular respiration and energy production.
Medicine: this compound’s biological activities, including its potential antitumor and antibiotic properties, have garnered interest in medical research.
Industry: While not widely used in industrial applications, this compound’s unique properties make it a subject of interest for developing new bioactive compounds.
Mecanismo De Acción
Circumdatin H exerts its effects by inhibiting the mitochondrial respiratory chain, specifically targeting NADH oxidase activity . This inhibition disrupts the electron transfer chain, leading to decreased cellular respiration and energy production. The compound’s molecular targets and pathways involve interactions with mitochondrial enzymes and proteins, making it a valuable tool for studying mitochondrial function.
Comparación Con Compuestos Similares
Circumdatin H is part of a group of benzodiazepine alkaloids, including Circumdatin C, Circumdatin D, Circumdatin E, Circumdatin F, and Circumdatin G . These compounds share a similar core structure but differ in their functional groups and biological activities. This compound and Circumdatin E are particularly notable for their ability to inhibit the mitochondrial respiratory chain . The unique tetrahydropyrrole ring in this compound distinguishes it from other circumdatins, contributing to its specific biological properties.
Conclusion
This compound is a fascinating compound with significant potential in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying various biochemical processes and developing new bioactive compounds. Continued research on this compound and related benzodiazepine alkaloids will likely uncover further applications and insights into their mechanisms of action.
Propiedades
Número CAS |
868528-39-6 |
|---|---|
Fórmula molecular |
C20H17N3O3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(2S)-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione |
InChI |
InChI=1S/C20H17N3O3/c1-26-12-8-9-15-14(11-12)20(25)23-16-6-3-2-5-13(16)19(24)22-10-4-7-17(22)18(23)21-15/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3/t17-/m0/s1 |
Clave InChI |
MLEAYJRUKNTODR-KRWDZBQOSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
SMILES canónico |
COC1=CC2=C(C=C1)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


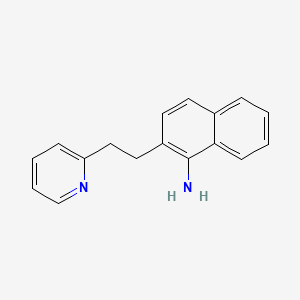
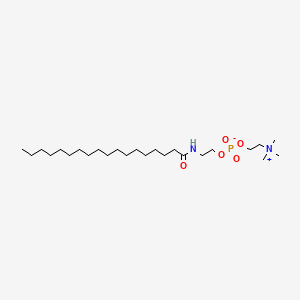

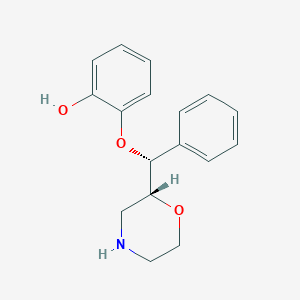

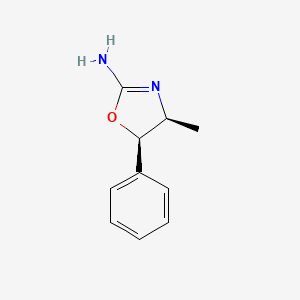
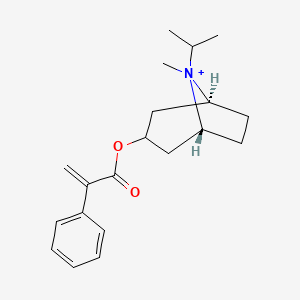
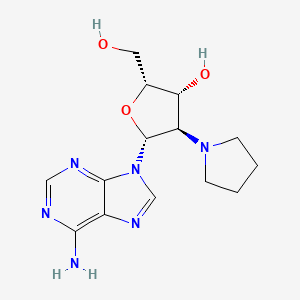
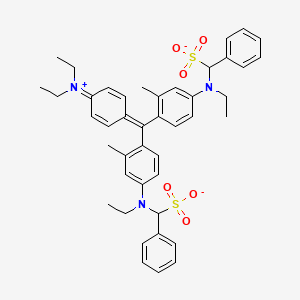
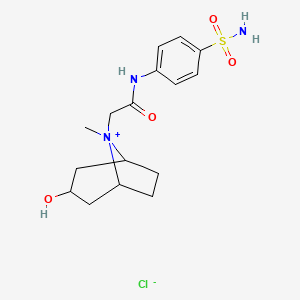
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)



